molecular formula C17H15N5O3S B2750390 Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1116005-98-1

Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2750390
CAS No.: 1116005-98-1
M. Wt: 369.4
InChI Key: WLMLVGOCXLNXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a thiomorpholinylcarbonyl group attached to a quinoline backbone

Scientific Research Applications

Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Safety and Hazards

This compound is intended for research and development use only. It is not for diagnostic, therapeutic, cosmetic, or human and animal uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methoxy reagent such as dimethyl sulfate or methyl iodide.

    Thiomorpholinylcarbonylation: The thiomorpholinylcarbonyl group can be introduced through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a carbonyl-containing quinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxylated quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine: Similar structure with a fluorophenyl group instead of a bromophenyl group.

Uniqueness

Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate is unique due to the presence of the bromophenyl group, which can impart different electronic and steric properties compared to its chloro- and fluoro- counterparts. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

methyl 2-[[2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-10-18-7-12-15(21-10)19-9-20-16(12)26-8-14(23)22-13-6-4-3-5-11(13)17(24)25-2/h3-7,9H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMLVGOCXLNXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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